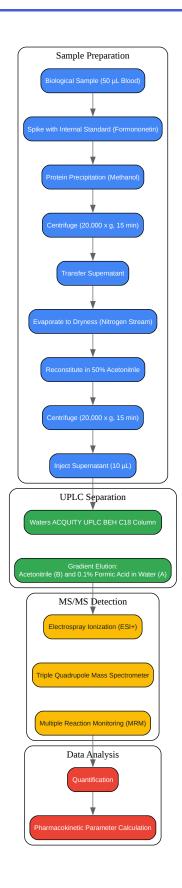


Application Note: Quantification of Columbin using a Validated UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract


This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Columbin** in biological matrices. The described protocol is crucial for researchers in pharmacology, pharmacokinetics, and drug development studying the absorption, distribution, metabolism, and excretion (ADME) of this furanoditerpenoid. The method demonstrates high precision, accuracy, and a short analysis time, making it suitable for high-throughput analysis.

Introduction

Columbin is a natural furanoditerpenoid compound isolated from plants like Tinospora cordifolia. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antitumor properties.[1] To accurately assess its therapeutic potential and pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological samples is essential. This document provides a detailed protocol for a validated UPLC-MS/MS method, enabling researchers to conduct pharmacokinetic and metabolism studies of **Columbin**.[2][3]

Experimental Workflow

Click to download full resolution via product page

Caption: Experimental workflow for **Columbin** quantification.

Experimental Protocols Materials and Reagents

- · Columbin reference standard
- Formononetin (Internal Standard, I.S.)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Dimethyl sulfoxide (DMSO)
- Ultrapure water
- Blank biological matrices (e.g., rat blood)

Instrumentation

- UPLC System: Waters ACQUITY UPLC System or equivalent.[2][3]
- Mass Spectrometer: API 5500 Qtrap mass spectrometer or a comparable triple quadrupole instrument.

Preparation of Stock Solutions and Standards

- Columbin Stock Solution: Prepare a 20 mM stock solution of Columbin in DMSO.
- Internal Standard (I.S.) Stock Solution: Prepare a 10 mM stock solution of Formononetin in acetonitrile.
- Calibration Standards: Serially dilute the Columbin stock solution in 50% acetonitrile to prepare working solutions for calibration standards at final concentrations ranging from 1.22 nM to 2500 nM.

 Quality Control (QC) Samples: Prepare QC samples at low (9.77 nM), medium (156.25 nM), and high (1250 nM) concentrations in the same manner.

Sample Preparation Protocol

This protocol is optimized for a 50 µL blood sample volume.

- To a 50 μL aliquot of the blood sample, add 50 μL of the appropriate calibration standard or QC working solution (use 50% acetonitrile for blank samples).
- Add 160 μ L of the internal standard working solution (0.2 μ M Formononetin in acetonitrile) to precipitate proteins.
- · Vortex the mixture for 30 seconds.
- Centrifuge the samples at 20,000 x g for 15 minutes.
- Carefully transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 80 μL of 50% acetonitrile.
- Centrifuge at 20,000 x g for another 15 minutes to pellet any remaining particulates.
- Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Method Parameters

UPLC Conditions

Parameter	Value
Column	Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40°C

| Analysis Time | 3.0 minutes |

Gradient Elution Program

Time (min)	%A	%B
0.0	95	5
0.5	95	5
1.5	5	95
2.5	5	95
2.6	95	5

| 3.0 | 95 | 5 |

Mass Spectrometry Conditions

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Mode	Multiple Reaction Monitoring (MRM)	
MRM Transition (Columbin)	m/z 359.1 → 109.1	
MRM Transition (I.S.)	m/z 269.1 → 226.1	
IonSpray Voltage	5500 V	
Temperature	550 °C	
Curtain Gas (CUR)	20 psi	
Collision Gas (CAD)	Medium	
Ion Source Gas 1 (GS1)	50 psi	

| Ion Source Gas 2 (GS2) | 50 psi |

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

Matrix Linear Range (nM)	R²	LLOQ (nM)	LLOD (nM)	
--------------------------	----	-----------	-----------	--

| Blood | 1.22 - 2500 | > 0.99 | 1.22 | 0.6 |

Precision and Accuracy

Analyte	Spiked Concentration (nM)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Columbin	9.77 (Low QC)	6.8	8.2	102.1
	156.25 (Mid QC)	4.5	5.1	98.5

| | 1250 (High QC) | 3.9 | 4.3 | 99.2 |

Acceptance criteria for precision (%RSD) are ≤15% and for accuracy are within 85-115%.

Extraction Recovery and Matrix Effect

Analyte	Concentration (nM)	Extraction Recovery (%)	Matrix Effect (%)
Columbin	9.77	92.1	95.3
	156.25	93.5	96.8
	1250	94.2	97.1

| I.S. | 50 | 91.8 | 94.7 |

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and specific tool for the quantification of **Columbin** in biological matrices. The simple one-step protein precipitation extraction procedure and short run time allow for high-throughput analysis, making this method highly applicable for pharmacokinetic studies and other drug development applications. The validation data confirms that the method is reliable, accurate, and precise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an antiinflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: Quantification of Columbin using a Validated UPLC-MS/MS Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205583#uplc-ms-ms-method-for-columbin-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com